The synthesis of 6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole typically involves several key steps:
The molecular structure of 6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole can be depicted as follows:
C1=CC(=CC=C1C(F)(F)F)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2
AAOIITKTFBBIDO-UHFFFAOYSA-N
6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole can participate in various chemical reactions due to its functional groups:
These properties suggest potential applications in pharmacology, particularly in developing selective modulators or inhibitors targeting specific pathways .
The physical and chemical properties of 6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole are critical for understanding its behavior in various environments:
The scientific applications of 6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole include:
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0